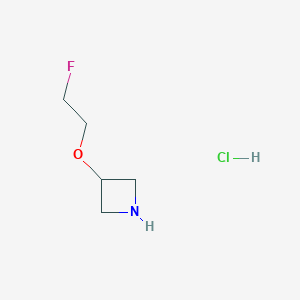
3-(2-Fluoroethoxy)azetidine hydrochloride
Vue d'ensemble
Description
“3-(2-Fluoroethoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “3-(2-Fluoroethoxy)azetidine hydrochloride” involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .
Molecular Structure Analysis
The InChI code for “3-(2-Fluoroethoxy)azetidine hydrochloride” is 1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2; (H,6,7) .
Physical And Chemical Properties Analysis
“3-(2-Fluoroethoxy)azetidine hydrochloride” is a liquid at room temperature . It has a molecular weight of 155.6 .
Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis and reactivity of azetidine derivatives, including compounds similar to 3-(2-fluoroethoxy)azetidine hydrochloride, have been extensively studied due to their potential as intermediates in the synthesis of complex chemical structures. For example, Dejaegher et al. (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines and explored their reactivity, highlighting the potential of azetidine derivatives in organic synthesis (Dejaegher, Mangelinckx, & de Kimpe, 2002). Similarly, the use of azetidines as building blocks for the preparation of various heterocyclic compounds, including those containing trifluoromethyl groups, emphasizes their versatility in drug development and synthesis of medicinally relevant molecules (Dao Thi et al., 2018).
Medicinal Chemistry Applications
In medicinal chemistry, azetidine derivatives have been utilized for their potential biological activities. For instance, azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) have been explored for their therapeutic potential, showcasing the importance of azetidine derivatives in the development of new drugs (Ferraris et al., 2007). Additionally, the synthesis of novel Schiff bases and azetidines derived from phenyl urea derivatives and their evaluation for in-vitro antioxidant activity underline the diverse applications of azetidine derivatives in pharmaceutical research (Nagavolu et al., 2017).
Biochemical and Pharmacological Research
Azetidine derivatives are also of interest in biochemical and pharmacological research. For example, the protective effects of certain azetidine derivatives on hypoxia-induced toxicity by suppressing microglial activation in BV-2 cells highlight their potential therapeutic applications in central nervous system diseases (Kim et al., 2015). Moreover, the exploration of azetidine derivatives for antimicrobial and anticancer properties, such as new quinolone antibiotics utilizing azetidine derivatives, indicates their significance in the search for new treatment options for infectious diseases and cancer (Rajulu et al., 2014).
Safety And Hazards
The safety data sheet for azetidine hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluoroethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-1-2-8-5-3-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZKBPVCNRGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



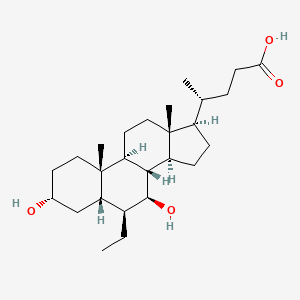

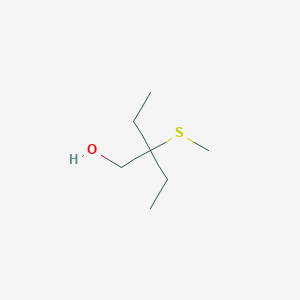
![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)
![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)
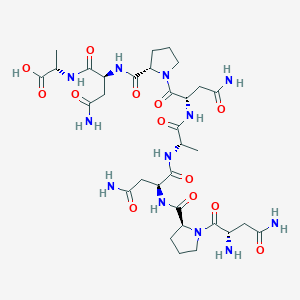
![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)
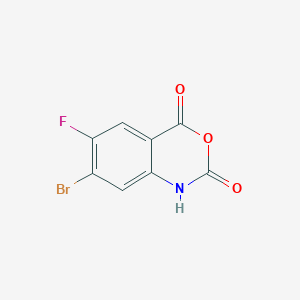


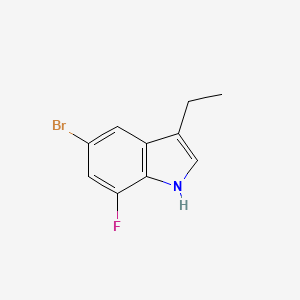

![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)
![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)